2-(Thian-4-yloxy)ethan-1-ol
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Overview
Description
2-(Thian-4-yloxy)ethan-1-ol is an organic compound with the molecular formula C7H14O2S. It is a derivative of thiopyran and contains both an ether and an alcohol functional group.
Scientific Research Applications
2-(Thian-4-yloxy)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Safety and Hazards
The safety information for 2-(Thian-4-yloxy)ethan-1-ol includes several precautionary statements. For example, it is recommended to avoid breathing dust/fume/gas/mist/vapours/spray (P261), to wash hands thoroughly after handling (P264), and to use only outdoors or in a well-ventilated area (P271) . The hazard statements include H302, H312, H315, H319, H332, H335 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thian-4-yloxy)ethan-1-ol typically involves the reaction of tetrahydro-2H-thiopyran-4-ol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of tetrahydro-2H-thiopyran-4-ol attacks the ethylene oxide, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ether linkage, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.
Substitution: Nucleophiles such as halides, thiols, and amines under basic or neutral conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted ethers depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-(Thian-4-yloxy)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes and receptors, modulating their activity. The presence of both ether and alcohol functional groups allows it to participate in hydrogen bonding and other interactions, influencing its biological activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Tetrahydro-2H-thiopyran-4-ol: A precursor in the synthesis of 2-(Thian-4-yloxy)ethan-1-ol.
2-(Thian-4-yloxy)acetic acid: A structurally similar compound with an acetic acid functional group instead of an alcohol.
4-(Thian-4-yloxy)butan-1-ol: Another similar compound with a butanol group instead of an ethanol group.
Uniqueness: Its derivatives are of particular interest in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-(thian-4-yloxy)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c8-3-4-9-7-1-5-10-6-2-7/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVABKCGUYLAMEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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